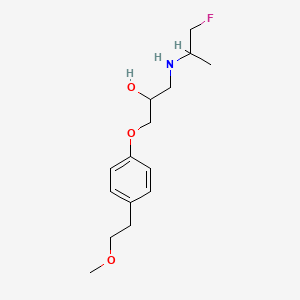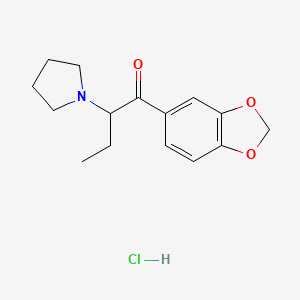
rac 1-Hydroxy Ketorolac Methyl Ester-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac 1-Hydroxy Ketorolac Methyl Ester-d3: is a deuterated derivative of rac 1-Hydroxy Ketorolac Methyl Ester. It is a labeled analogue used primarily in scientific research. The compound has a molecular formula of C16H12D3NO4 and a molecular weight of 288.31 . It is often utilized in proteomics research and other biochemical studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac 1-Hydroxy Ketorolac Methyl Ester-d3 involves the incorporation of deuterium atoms into the molecular structure of rac 1-Hydroxy Ketorolac Methyl Ester. This can be achieved through various deuteration techniques, such as catalytic exchange reactions using deuterium gas or deuterated solvents.
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterium gas and other deuterated reagents. The production is carefully monitored to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: rac 1-Hydroxy Ketorolac Methyl Ester-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters.
Applications De Recherche Scientifique
rac 1-Hydroxy Ketorolac Methyl Ester-d3 is widely used in scientific research, including:
Mécanisme D'action
The mechanism of action of rac 1-Hydroxy Ketorolac Methyl Ester-d3 is similar to that of ketorolac. It acts by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the conversion of arachidonic acid to prostaglandins. This inhibition results in reduced inflammation, pain, and fever . The deuterated form allows for more precise tracking and analysis in metabolic studies.
Comparaison Avec Des Composés Similaires
- rac 1-Hydroxy Ketorolac Methyl Ester
- Ketorolac
- 4-Hydroxy Ketorolac
- 1-Keto Ketorolac
- rac Ketorolac-d4
- Ketorolac-d5
Uniqueness: rac 1-Hydroxy Ketorolac Methyl Ester-d3 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more accurate analytical measurements in research applications. This makes it particularly valuable in studies requiring precise quantification and tracking of metabolic pathways.
Propriétés
Numéro CAS |
1794752-29-6 |
|---|---|
Formule moléculaire |
C16H15NO4 |
Poids moléculaire |
288.317 |
Nom IUPAC |
trideuteriomethyl 5-benzoyl-1-hydroxy-2,3-dihydropyrrolizine-1-carboxylate |
InChI |
InChI=1S/C16H15NO4/c1-21-15(19)16(20)9-10-17-12(7-8-13(16)17)14(18)11-5-3-2-4-6-11/h2-8,20H,9-10H2,1H3/i1D3 |
Clé InChI |
BVOPXASBFYEPRL-FIBGUPNXSA-N |
SMILES |
COC(=O)C1(CCN2C1=CC=C2C(=O)C3=CC=CC=C3)O |
Synonymes |
5-Benzoyl-1-hydroxy-2,3-dihydro-1H-pyrrolizine-1-carboxylic Acid Methyl Ester-d3; Ketorolac Impurity G-d3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B586606.png)








